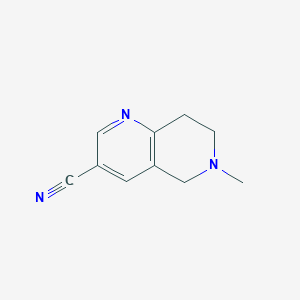![molecular formula C8H9N3O B11916920 (2-Methylimidazo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B11916920.png)
(2-Methylimidazo[1,2-a]pyrazin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylimidazo[1,2-a]pyrazin-3-yl)methanol is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core with a methyl group at the 2-position and a methanol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylimidazo[1,2-a]pyrazin-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrazine with formaldehyde and a methylating agent. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols or amines, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazo[1,2-a]pyrazine core are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated derivatives and other substituted products.
Scientific Research Applications
(2-Methylimidazo[1,2-a]pyrazin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of (2-Methylimidazo[1,2-a]pyrazin-3-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an antioxidant by scavenging free radicals and protecting against oxidative damage. Additionally, it can inhibit enzymes responsible for DNA degradation, thereby preventing potential DNA damage .
Comparison with Similar Compounds
2-Methylimidazo[1,2-a]pyridine: This compound shares a similar core structure but differs in the position of the nitrogen atoms.
2-Methylimidazo[1,2-a]pyrimidine: Another similar compound with a different arrangement of nitrogen atoms in the ring.
Uniqueness: (2-Methylimidazo[1,2-a]pyrazin-3-yl)methanol is unique due to its specific substitution pattern and the presence of both a methyl and methanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
(2-methylimidazo[1,2-a]pyrazin-3-yl)methanol |
InChI |
InChI=1S/C8H9N3O/c1-6-7(5-12)11-3-2-9-4-8(11)10-6/h2-4,12H,5H2,1H3 |
InChI Key |
UZGAJWMAPNBSMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CN=CC2=N1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Furo[2,3-c]isoquinoline](/img/structure/B11916879.png)







